2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a hexahydroquinoline core, a nitrobenzodioxole moiety, and a phenoxyethyl ester group.
Properties
IUPAC Name |
2-phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN2O8/c1-18-29(32(37)41-12-11-40-22-5-3-2-4-6-22)30(23-15-27-28(43-17-42-27)16-25(23)35(38)39)31-24(34-18)13-20(14-26(31)36)19-7-9-21(33)10-8-19/h2-10,15-16,20,30,34H,11-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSLXYWQUMROCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OCCOC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Nitrobenzodioxole Moiety: This step involves the nitration of a benzodioxole derivative, followed by its coupling with the hexahydroquinoline core using a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxyl group with 2-phenoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and nitrobenzodioxole moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the nitro group, which may affect its reactivity and biological activity.
2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: The tetrahydroquinoline core may result in different chemical and biological properties.
Uniqueness
The presence of the nitro group and the hexahydroquinoline core in 2-Phenoxyethyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
